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Compound of Interest

2-Borono-6-trifluoromethylbenzoic
Compound Name: o
aci

Cat. No.: B566740

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity,
and applications of 2-Borono-6-trifluoromethylbenzoic acid. The information is intended to
support research and development activities in medicinal chemistry, agrochemicals, and
materials science.

Core Chemical Properties

2-Borono-6-trifluoromethylbenzoic acid (CAS No. 1256345-62-6) is a bifunctional organic
compound featuring both a boronic acid and a carboxylic acid group, ortho-substituted on a
benzene ring that also contains a trifluoromethyl group. This unique substitution pattern makes
it a valuable building block in organic synthesis.

While specific experimental data such as melting and boiling points for this exact compound
are not widely published, computational data and properties of analogous structures provide
valuable insights.

Table 1: General and Computed Properties of 2-Borono-6-trifluoromethylbenzoic acid
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Property Value Source
CAS Number 1256345-62-6 [1]
Molecular Formula CsHeBF304 [1]
Molecular Weight 233.94 g/mol [1]
Purity >95% [1][2]

0=C(0)C1=C(C(F)
SMILES [1]
(F)F)C=CC=C1B(0)O

Topological Polar Surface Area

(TPSA) 77.76 A2 [1]
LogP 0.0834 [1]
Hydrogen Bond Donors 3 [1]
Hydrogen Bond Acceptors 3 [1]

| Rotatable Bonds | 2 |[1] |

The physical state, solubility, and acidity of 2-Borono-6-trifluoromethylbenzoic acid can be
inferred from data on structurally similar compounds. It is expected to be a solid at room
temperature with limited solubility in water and better solubility in organic solvents like methanol
and DMSO. The presence of the electron-withdrawing trifluoromethyl and boronic acid groups
likely results in a relatively low pKa for the carboxylic acid.

Table 2: Experimental Data for Structurally Analogous Compounds
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Compound Melting Point (°C) Solubility Notes Predicted pKa
5 Poorly soluble in

] water; soluble in
(Trifluoromethyl)ben 107-110 -

. . DMSO, ethyl
zoic acid

acetate.[3]
2-Fluoro-6-

) ) Soluble in Methanol.
(trifluoromethyl)benzoi  86-90 ) 2.30 £ 0.36[4]
c acid
2-Amino-6-

(trifluoromethyl)benzoi  130-132.5 3.97 £ 0.36[5]
c acid

| 2,6-Bis(trifluoromethyl)benzoic acid | 138-140 | - | - |

Spectroscopic Analysis (Predicted)

Experimental spectra for 2-Borono-6-trifluoromethylbenzoic acid are not readily available.

However, the expected spectral characteristics can be predicted based on its structure.

e 'H NMR: The spectrum would likely show complex multiplets in the aromatic region (approx.

7.5-8.0 ppm). A broad singlet for the carboxylic acid proton (>10 ppm) and another for the

boronic acid protons (variable, may exchange with solvent) would be expected.

e 13C NMR: The spectrum would display eight distinct signals. The carboxyl carbon would be

the most downfield ( >165 ppm). The carbon attached to the trifluoromethyl group would

appear as a quartet due to C-F coupling. The carbon bonded to the boron atom would also

have a characteristic chemical shift.

o FTIR: The infrared spectrum would be characterized by a broad O-H stretching band for the

carboxylic acid dimer (approx. 2500-3300 cm~1). A strong C=0 stretching vibration (approx.

1700 cm~1) would be prominent. B-O-H stretching and bending vibrations from the boronic

acid group would also be present.
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Reactivity and Key Applications: Suzuki-Miyaura
Cross-Coupling

The primary application of 2-Borono-6-trifluoromethylbenzoic acid is as a reactant in the
Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction is a powerful
method for forming carbon-carbon bonds, typically between an organoboron compound and an
organic halide or triflate.[7][8] The presence of the trifluoromethyl group can enhance the
reactivity and stability of the molecule, making it a valuable building block for introducing
fluorinated aromatic moieties into complex target molecules in pharmaceutical and
agrochemical development.[9]

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a

palladium catalyst.

Catalytic Cycle

i Addition Pd(O)L_n
! RL-Pd(Il)L_n-X Getto
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Product Complex R:-Pd(I)L_n-R
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Click to download full resolution via product page

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
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Experimental Protocols

While a specific, validated protocol for 2-Borono-6-trifluoromethylbenzoic acid was not

found, a general procedure for a Suzuki-Miyaura coupling using an arylboronic acid is provided

below. This serves as a starting point for reaction optimization.

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux
condenser, add the aryl halide (1.0 equiv.), 2-Borono-6-trifluoromethylbenzoic acid (1.2-
1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)z, 1-5 mol%), a suitable ligand (e.g., SPhos, 2-
10 mol%), and a base (e.g., KsPOa, 2-3 equiv.).

Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 15-
20 minutes.

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous and degassed
solvent (e.g., toluene, dioxane, THF) and potentially a co-solvent like degassed water.

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110
°C) with vigorous stirring.

Monitoring: Monitor the reaction progress by an appropriate method such as Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an
organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Separate the organic

layer.

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na2SOa4 or MgSOa),
filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash
column chromatography on silica gel.
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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
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Safety and Handling

o Hazard Classification: Based on related compounds, 2-Borono-6-trifluoromethylbenzoic
acid is expected to cause skin and serious eye irritation. It may also cause respiratory
irritation.[10][11]

» Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate
personal protective equipment (PPE), including safety goggles, chemical-resistant gloves,
and a lab coat. Avoid breathing dust.

o Storage: Store in a tightly sealed container in a cool, dry place.

o First Aid: In case of skin contact, wash with plenty of soap and water. For eye contact, rinse
cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical
attention if irritation persists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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